3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a morpholine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves multiple steps. One common method includes the Mannich reaction, where curcumin pyrazole reacts with formaldehyde and 2,6-dimethylmorpholine . The reaction conditions typically involve the use of solvents like ethanol and chloroform, and the product is obtained as a brownish-yellow powder with a yield of around 73% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: This compound shares the morpholine and pyrazole moieties but differs in its functional groups and overall structure.
Curcumin Pyrazole Derivatives: These compounds have similar pyrazole rings and exhibit enhanced biological activity compared to curcumin.
Uniqueness
3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of a thiazole ring with a morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H29N5O4S2 |
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Molecular Weight |
551.7 g/mol |
IUPAC Name |
3-[4-[(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H29N5O4S2/c1-18-15-31(16-19(2)36-18)27-28-26(33)24(37-27)14-21-17-32(22-10-6-5-7-11-22)29-25(21)20-9-8-12-23(13-20)38(34,35)30(3)4/h5-14,17-19H,15-16H2,1-4H3/b24-14- |
InChI Key |
YFUVGIFMSIQAEH-OYKKKHCWSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
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